In-depth Technical Guide: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine (CAS 56891-66-8)
In-depth Technical Guide: 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine (CAS 56891-66-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols and specific biological activity data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine, is limited. This guide synthesizes available data for the broader isothiazolo[5,4-b]pyridine scaffold and structurally related compounds to provide a comprehensive technical overview. Information pertaining to analogous compounds is explicitly noted.
Core Compound Summary
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a heterocyclic compound featuring a fused isothiazole and pyridine ring system. This scaffold is of significant interest in medicinal chemistry, primarily as a key intermediate in the development of kinase inhibitors for targeted cancer therapies. The structural arrangement of the isothiazolopyridine core is believed to facilitate binding to the active sites of various protein kinases.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 56891-66-8 | - |
| Molecular Formula | C₈H₉N₃S | - |
| Molecular Weight | 179.24 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| Predicted LogP | 1.27 | ChemDraw Prediction |
| Predicted pKa | Acidic: ~11.5, Basic: ~3.8 | ChemDraw Prediction |
Table 2: Spectroscopic Data Interpretation (Predicted)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two distinct methyl groups on the pyridine ring, an aromatic proton on the pyridine ring, and protons of the primary amine group. Chemical shifts will be influenced by the heterocyclic system. |
| ¹³C NMR | Resonances for eight distinct carbon atoms, including two methyl carbons, five aromatic/heteroaromatic carbons, and one carbon of the C-NH₂ group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C=N and C=C stretching from the fused aromatic rings, and C-S stretching from the isothiazole ring. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the exact mass of the compound. Fragmentation patterns would be indicative of the fused heterocyclic structure. |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is not published, a plausible synthetic route can be inferred from general methods for preparing 3-aminoisothiazolo[5,4-b]pyridines. A common strategy involves the cyclization of a suitably substituted pyridine precursor.
Representative Synthetic Protocol (Inferred)
This protocol is a generalized procedure based on the synthesis of similar isothiazolo[5,4-b]pyridine systems.
Objective: To synthesize 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.
Materials:
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2-Chloro-4,6-dimethylnicotinonitrile
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Sodium hydrosulfide (NaSH)
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Ammonia (aqueous solution)
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Hydrogen peroxide (H₂O₂)
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Ethanol
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Pyridine (as solvent)
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Standard laboratory glassware and purification equipment (e.g., column chromatography)
Methodology:
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Thionation of the Nitrile:
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Dissolve 2-Chloro-4,6-dimethylnicotinonitrile in a suitable solvent such as ethanol.
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Add a solution of sodium hydrosulfide in ethanol dropwise at room temperature.
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Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
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The intermediate 2-chloro-4,6-dimethylpyridine-3-carbothioamide is formed.
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Amination and Cyclization:
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To the reaction mixture containing the thioamide, add an excess of aqueous ammonia.
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Heat the mixture to reflux and stir for several hours. This step substitutes the chloro group with an amino group and facilitates the initial steps of cyclization.
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Oxidative Cyclization:
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Cool the reaction mixture to room temperature.
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Slowly add hydrogen peroxide solution dropwise. This acts as an oxidizing agent to facilitate the S-N bond formation and closure of the isothiazole ring.
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Monitor the reaction by TLC. The reaction may be exothermic and require cooling.
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Work-up and Purification:
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Once the reaction is complete, quench any excess hydrogen peroxide.
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Neutralize the reaction mixture.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.
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Diagram 1: Generalized Synthetic Workflow
Caption: A plausible synthetic pathway for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine.
Biological Activity and Mechanism of Action
Direct biological data for 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is not available in the public domain. However, the broader class of isothiazolopyridines and the structurally similar thiazolo[5,4-b]pyridines are recognized as potent inhibitors of various protein kinases. These kinases are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Derivatives of the isothiazolo[5,4-b]pyridine scaffold have shown inhibitory activity against kinases such as c-KIT and Phosphoinositide 3-kinase (PI3K) .
Table 3: Representative Kinase Inhibitory Activity of Analogous Scaffolds
| Compound Class | Target Kinase | IC₅₀ / GI₅₀ | Cell Line | Reference |
| Thiazolo[5,4-b]pyridine Derivatives | c-KIT (wild-type) | 0.14 - 9.87 µM | - | [1] |
| Thiazolo[5,4-b]pyridine Derivatives | c-KIT (V560G/D816V mutant) | 4.77 µM | - | [1] |
| Thiazolo[5,4-b]pyridine Derivatives | PI3Kα | 3.6 nM | - | [2] |
| Thiazolo[5,4-b]pyridine Derivatives | GIST-T1 (c-KIT mutation) | 0.02 µM (GI₅₀) | GIST-T1 | [1] |
Note: The data in this table is for derivatives of the related thiazolo[5,4-b]pyridine scaffold and is presented to illustrate the potential biological activity of this class of compounds.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a target kinase, based on methodologies reported for analogous compounds.
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., c-KIT).
Materials:
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Recombinant human kinase (e.g., c-KIT)
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Kinase substrate (e.g., a specific peptide)
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Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP
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Test compound (e.g., 4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine) dissolved in DMSO
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Kinase reaction buffer
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96-well filter plates
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Scintillation counter
Methodology:
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Compound Preparation:
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Prepare a serial dilution of the test compound in DMSO.
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Assay Setup:
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In a 96-well plate, add the kinase reaction buffer.
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Add the test compound at various concentrations.
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Add the recombinant kinase and the substrate peptide.
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Incubate for a short period at room temperature to allow for compound-kinase interaction.
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Initiation of Kinase Reaction:
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Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
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Termination and Detection:
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
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Wash the filter plate to remove unincorporated [γ-³²P]ATP.
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Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis:
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Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
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Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Signaling Pathways
Compounds based on the isothiazolo[5,4-b]pyridine scaffold are anticipated to function by inhibiting ATP binding to the kinase active site, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Diagram 2: Generalized Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an ATP-competitive inhibitor.
Conclusion
4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine is a valuable heterocyclic building block, particularly for the synthesis of kinase inhibitors. While specific data on the compound itself is scarce, the broader isothiazolopyridine and thiazolopyridine families have demonstrated significant potential in targeting key oncogenic signaling pathways. Further research into the synthesis, characterization, and biological evaluation of this specific compound and its derivatives is warranted to fully explore its therapeutic potential. The protocols and data presented in this guide, derived from closely related structures, provide a solid foundation for such research endeavors.
